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Abstract

Osimertinib (formerly known as AZD9291) is a third-generation, irreversible epidermal growth
factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment
landscape for patients with non-small cell lung cancer (NSCLC) harboring activating EGFR
mutations, particularly the T790M resistance mutation. This guide provides a comprehensive
overview of the discovery, preclinical development, and clinical evaluation of osimertinib,
detailing the scientific rationale, key experiments, and clinical trial data that led to its approval
and widespread clinical use.

Introduction: The Challenge of Acquired Resistance
to EGFR TKis

First and second-generation EGFR TKIs, such as gefitinib, erlotinib, and afatinib, demonstrated
significant efficacy in patients with NSCLC whose tumors harbor activating EGFR mutations
(e.g., exon 19 deletions or the L858R mutation). However, the vast majority of patients
inevitably develop acquired resistance to these therapies, limiting their long-term benefit. The
most common mechanism of acquired resistance, accounting for approximately 50-60% of
cases, is the emergence of a secondary mutation in the EGFR gene, T790M, located in the
kinase domain. The T790M mutation increases the affinity of EGFR for ATP, thereby reducing
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the potency of first and second-generation TKIs. This created a critical unmet need for novel
therapies capable of overcoming T790M-mediated resistance.

The Discovery of Osimertinib (AZD9291)

The discovery of osimertinib was driven by a structure-based drug design approach aimed at
developing a potent and selective inhibitor of both activating EGFR mutations and the T790M
resistance mutation, while sparing wild-type EGFR (WT-EGFR) to minimize toxicity.

Lead Identification and Optimization

Researchers at AstraZeneca initiated a program to identify a novel covalent inhibitor that could
form a bond with the C797 residue in the EGFR active site. The key chemical feature of
osimertinib is a pyrimidine core substituted with an indole group and an acrylamide warhead,
which enables the covalent interaction. The optimization process focused on enhancing
potency against mutant EGFR, improving selectivity over WT-EGFR, and optimizing
pharmacokinetic properties.

Preclinical Pharmacology
In Vitro Potency and Selectivity

Osimertinib demonstrated potent inhibition of EGFR phosphorylation in cell lines harboring
activating EGFR mutations (PC9, HCC827) and the T790M resistance mutation (H1975).
Crucially, it exhibited significantly lower activity against cell lines expressing WT-EGFR,
indicating a wide therapeutic window.

Table 1: In Vitro Potency of Osimertinib Against EGFR Mutant and Wild-Type Cell Lines

Cell Line EGFR Mutation Status Osimertinib ICso (nM)
PC9 Exon 19 deletion <10

HCC827 Exon 19 deletion <10

H1975 L858R + T790M <10

A431 Wild-Type >500
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In Vivo Efficacy in Xenograft Models

In vivo studies using mouse xenograft models derived from EGFR-mutant and T790M-positive
human NSCLC cell lines demonstrated that oral administration of osimertinib resulted in
significant and dose-dependent tumor growth inhibition. These studies confirmed the in vivo
potency and tolerability of the compound.

Experimental Protocols
Cell-Based EGFR Phosphorylation Assay

Objective: To determine the in vitro potency of osimertinib in inhibiting EGFR phosphorylation.

Methodology:

Human NSCLC cell lines (PC9, H1975, A431) are seeded in 96-well plates and cultured
overnight.

e Cells are serum-starved for 3-4 hours before treatment.

e Cells are treated with a serial dilution of osimertinib for 2 hours.

e Cells are stimulated with 100 ng/mL of human epidermal growth factor (EGF) for 10 minutes.
o Cells are lysed, and the protein concentration of the lysates is determined.

e Phosphorylated EGFR (pEGFR) and total EGFR levels are quantified using an enzyme-
linked immunosorbent assay (ELISA) or Western blotting.

e The ICso values are calculated by plotting the percentage of pEGFR inhibition against the
drug concentration.

Tumor Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of osimertinib.

Methodology:
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e Female athymic nude mice are subcutaneously implanted with human NSCLC cells (e.g.,
H1975).

e Tumors are allowed to grow to a palpable size (e.g., 100-200 mms3).

» Mice are randomized into vehicle control and treatment groups.

o Osimertinib is administered orally once daily at various dose levels.

e Tumor volume and body weight are measured twice weekly.

e The study is terminated when tumors in the control group reach a predetermined size.

» Tumor growth inhibition is calculated and statistical analysis is performed.

Signaling Pathway and Experimental Workflow
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Caption: EGFR Signaling Pathway and Inhibition by Osimertinib.
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Caption: Preclinical Experimental Workflow for Osimertinib.
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Clinical Development

The clinical development of osimertinib was characterized by a rapid progression from Phase |
to regulatory approval, driven by its remarkable efficacy in the target patient population.

Phase I/ll (AURA Program)

The AURA program, a series of Phase | and Il clinical trials, evaluated the safety,
pharmacokinetics, and anti-tumor activity of osimertinib in patients with advanced NSCLC who
had progressed on prior EGFR TKI therapy.

Table 2: Key Efficacy Data from the AURA3 Phase Il Trial

Pemetrexed-Platinum

Endpoint Osimertinib (n=279)
(n=140)
Objective Response Rate
71% 31%
(ORR)
Median Progression-Free
10.1 months 4.4 months

Survival (PFS)

Hazard Ratio for PFS 0.30 (95% CI, 0.23 t0 0.41)

Phase Ill (FLAURA Trial)

The FLAURA trial was a randomized Phase Il study that compared osimertinib with standard-
of-care first-generation EGFR TKIs (gefitinib or erlotinib) as a first-line treatment for patients
with EGFR-mutant advanced NSCLC.

Table 3: Key Efficacy Data from the FLAURA Trial

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541626?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Standard EGFR-TKI

Endpoint Osimertinib (n=279)
(n=277)

Median Progression-Free

_ 18.9 months 10.2 months
Survival (PFS)
Hazard Ratio for PFS 0.46 (95% ClI, 0.37 to 0.57)
Median Overall Survival (OS) 38.6 months 31.8 months
Hazard Ratio for OS 0.80 (95% Cl, 0.64 to 1.00)

Conclusion

The discovery and development of osimertinib represent a landmark achievement in precision
oncology. Through a combination of rational drug design, rigorous preclinical evaluation, and
well-executed clinical trials, osimertinib has emerged as a highly effective therapy for EGFR-
mutant NSCLC, particularly in the challenging setting of T790M-mediated resistance. Its
superior efficacy and favorable safety profile have established it as a standard of care in both
the first- and second-line treatment of this disease, significantly improving outcomes for
patients. The story of osimertinib serves as a powerful example of how a deep understanding
of cancer biology can be translated into a life-saving medicine.

« To cite this document: BenchChem. [The Discovery and Development of Osimertinib
(AZD9291): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15541626%#rr-11055-discovery-and-development-
history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact
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